molecular formula C13H14N2O2 B3402902 Indole-3-glyoxylamide, N,N,2-trimethyl- CAS No. 1084-47-5

Indole-3-glyoxylamide, N,N,2-trimethyl-

Cat. No. B3402902
CAS RN: 1084-47-5
M. Wt: 230.26 g/mol
InChI Key: CBMCIRIKRUXCDP-UHFFFAOYSA-N
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Description

Indole-3-glyoxylamide, N,N,2-trimethyl- is a derivative of indolylglyoxylamide, which has received much attention in recent years due to its application in drug design and discovery . It has led to the development of a wide array of compounds that have shown a variety of pharmacological activities .


Synthesis Analysis

The synthesis of Indole-3-glyoxylamide, N,N,2-trimethyl- involves an ethereal solution of indole reacting slowly with ethereal oxalyl chloride . The substitution occurs at the 3-position of indole . The acyl chloride produced is yellow and crystalline . This acyl chloride is then dissolved in a solvent and reacted with the amine .


Molecular Structure Analysis

The molecular structure of Indole-3-glyoxylamide, N,N,2-trimethyl- is represented by the empirical formula C10H8N2O2 . It has a molecular weight of 188.18 .


Chemical Reactions Analysis

Indole-3-glyoxylamide, N,N,2-trimethyl- has been reported as a tubulin polymerization inhibitor . It retains potent tubulin polymerization activity but with a distinct structure-activity relationship (SAR) from previously documented libraries .

Mechanism of Action

A subset of active compounds from the reported series is shown to interact with tubulin at the colchicine binding site, disrupt the cellular microtubule network, and exert a cytotoxic effect against multiple cancer cell lines . These agents bind to heterodimers of α- and β-tubulin, the building blocks of cellular microtubules, and in doing so interfere with normal microtubule dynamics .

Safety and Hazards

The safety data sheet for a similar compound, 1,3,3-Trimethyl-2-methyleneindoline, indicates that it is harmful if swallowed or in contact with skin . It causes skin and eye irritation and is harmful if inhaled . It is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes if it comes in contact with skin .

Future Directions

The indolylglyoxylamide moiety has been elegantly exploited by medicinal chemists to obtain potentially useful drugs . This information provides exciting new perspectives on existing data that can be useful in further design of indolylglyoxylamide-based molecules with interesting pharmacological profiles . Two compounds from the series displayed evidence for efficacy in a mouse xenograft model of head and neck cancer, supporting further development of the current series as potential new therapeutics .

properties

IUPAC Name

N,N-dimethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-8-11(12(16)13(17)15(2)3)9-6-4-5-7-10(9)14-8/h4-7,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMCIRIKRUXCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60148533
Record name Indole-3-glyoxylamide, N,N,2-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60148533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indole-3-glyoxylamide, N,N,2-trimethyl-

CAS RN

1084-47-5
Record name Indole-3-glyoxylamide, N,N,2-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001084475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC70728
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70728
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Indole-3-glyoxylamide, N,N,2-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60148533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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